molecular formula C11H14BrCl2NO B3316041 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride CAS No. 952290-08-3

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride

Cat. No.: B3316041
CAS No.: 952290-08-3
M. Wt: 327.04 g/mol
InChI Key: BWMGQPDGKLVJBZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS: 952290-08-3) is a morpholine derivative with a molecular formula of C₁₁H₁₃BrClNO·HCl and a molecular weight of ~326.16 g/mol. Its structure features a morpholine ring substituted at the 4-position with a (4-bromo-3-chlorophenyl)methyl group, forming a tertiary amine hydrochloride salt.

Properties

IUPAC Name

4-[(4-bromo-3-chlorophenyl)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO.ClH/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMGQPDGKLVJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride, enabling comparative analysis of their physicochemical and pharmacological profiles.

4-(3-Piperidinylmethyl)morpholine dihydrochloride hydrate (CAS: 81310-60-3)

  • Structural Differences : Replaces the bromo-chlorophenylmethyl group with a piperidin-3-ylmethyl substituent.
  • Salt Form : Dihydrochloride hydrate (vs. hydrochloride), likely enhancing aqueous solubility due to increased ionic character.

4-(2-Chloroethyl)morpholine hydrochloride

  • Structural Differences : Substitutes the aromatic group with a 2-chloroethyl chain.

3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine hydrochloride (CAS: MFCD13560653)

  • Core Heterocycle : Pyrrolidine (5-membered ring) vs. morpholine (6-membered, oxygen-containing ring).
  • Substituent: Phenoxymethyl group with bromo and methyl substituents.
  • Electronic Effects: The ether linkage (phenoxy) may reduce electron-withdrawing effects compared to the direct methyl-aromatic linkage in the target compound.

2-(4-Bromophenyl)-2-methyl-4-(phenylmethyl)morpholine hydrochloride (CAS: 109461-30-5)

  • Substituents : Features a 4-bromophenyl group and benzyl group on the morpholine ring.
  • Molecular Weight : Higher (382.72 g/mol) due to benzyl and methyl additions.
  • Lipophilicity : Increased aromatic content enhances lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s bromo-chloro substitution .

Research Findings and Implications

  • Halogen Effects: The bromo and chloro substituents in the target compound may enhance binding to hydrophobic pockets in biological targets via halogen bonding, a feature absent in non-halogenated analogs (e.g., 4-(2-chloroethyl)morpholine hydrochloride) .
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. The dihydrochloride hydrate () may offer superior solubility compared to the target compound’s single hydrochloride salt .
  • Ring Size and Basicity : Morpholine derivatives (6-membered ring with oxygen) typically exhibit lower basicity compared to piperidine analogs, affecting protonation states under physiological conditions .

Biological Activity

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a bromochlorophenyl group, which is critical for its biological activity. The presence of halogen atoms (bromine and chlorine) can enhance the compound's interaction with biological targets, potentially affecting its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound may interact with:

  • Enzymes : It can act as an inhibitor or modulator, impacting pathways involved in cellular processes.
  • Receptors : Its binding affinity may influence signal transduction pathways, affecting physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.5 µg/mL20
Escherichia coli1.0 µg/mL15
Candida albicans0.75 µg/mL18

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, the compound has been evaluated for anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines:

  • Cell Lines Tested : Ovarian cancer and breast cancer cells.
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity against these cancer types.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics assessed the antibacterial activity of various derivatives, including this compound. The study found that the compound significantly inhibited biofilm formation in Staphylococcus epidermidis, showcasing its potential as a therapeutic agent against biofilm-associated infections .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects on ovarian cancer cells. The results indicated that treatment with the compound led to a reduction in cell viability by over 50% at concentrations above 20 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride
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